

# A Comparative Guide to TYK2 Inhibitors: Deucravacitinib vs. Tyk2-IN-20

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two tyrosine kinase 2 (TYK2) inhibitors: deucravacitinib (BMS-986165), a first-in-class, approved allosteric inhibitor, and **Tyk2-IN-20**, a potent research compound. This comparison focuses on their biochemical and cellular activities, selectivity, and available efficacy data to assist researchers in understanding their distinct profiles.

## Introduction

TYK2 is a member of the Janus kinase (JAK) family and a key mediator of signaling for cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[1][2] Selective inhibition of TYK2 is a promising therapeutic strategy. Deucravacitinib and **Tyk2-IN-20** represent two distinct approaches to TYK2 inhibition, with differences in their selectivity and mechanism of action.

Deucravacitinib is a highly selective, allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2.[3][4] This unique mechanism leads to a highly selective inhibition of TYK2 with minimal effects on other JAK family members.[4] In contrast, **Tyk2-IN-20** is a potent TYK2 inhibitor that also shows activity against other JAK kinases, suggesting a different selectivity profile.

## **Biochemical and Cellular Activity**



The inhibitory activities of deucravacitinib and **Tyk2-IN-20** have been characterized in various biochemical and cellular assays. Deucravacitinib demonstrates high potency and selectivity for TYK2, while **Tyk2-IN-20**, though a potent TYK2 inhibitor, also inhibits other JAK family members at higher concentrations.

| Inhibitor                                                    | Assay Type                             | Target     | IC50   | Reference |
|--------------------------------------------------------------|----------------------------------------|------------|--------|-----------|
| Deucravacitinib<br>(BMS-986165)                              | Biochemical<br>(Probe<br>Displacement) | TYK2 (JH2) | 0.2 nM | [5]       |
| Cellular (IL-12/IL-<br>23 signaling)                         | TYK2-dependent                         | 2-19 nM    | [5]    |           |
| Cellular (Human<br>Whole Blood, IL-<br>12 induced IFN-<br>y) | TYK2/JAK2                              | 2.1 nM     | [5]    |           |
| Cellular (Human<br>Whole Blood, IL-<br>2 induced<br>pSTAT5)  | JAK1/JAK3                              | >10,000 nM | [5]    |           |
| Cellular (Human<br>Whole Blood,<br>TPO induced<br>pSTAT3)    | JAK2                                   | >10,000 nM | [5]    | _         |
| Tyk2-IN-20                                                   | Biochemical                            | TYK2       | <5 nM  |           |
| Biochemical                                                  | JAK1                                   | <100 nM    | _      | _         |
| Biochemical                                                  | JAK2                                   | <100 nM    | _      |           |
| Biochemical                                                  | JAK3                                   | <100 nM    | _      |           |

Note: Data for **Tyk2-IN-20** is limited to biochemical IC50 values. Further cellular and in vivo data are not publicly available.



## **Signaling Pathway and Mechanism of Action**

Deucravacitinib's allosteric inhibition of the TYK2 pseudokinase domain is a key differentiator. This mechanism locks the kinase in an inactive conformation, preventing downstream signaling. The diagram below illustrates the TYK2 signaling pathway and the point of inhibition by a selective allosteric inhibitor like deucravacitinib.





Click to download full resolution via product page

Caption: TYK2 signaling pathway and the allosteric inhibition by deucravacitinib.



## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize TYK2 inhibitors.

## Biochemical Kinase Activity Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is proportional to the enzyme's activity.

#### Materials:

- Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes
- Substrate peptide (e.g., poly-Glu, Tyr 4:1)
- ATP
- Kinase assay buffer
- Test compounds (Deucravacitinib, Tyk2-IN-20) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit

#### Procedure:

- Add test compounds to the wells of a microplate.
- Add a mixture of the respective kinase and substrate to the wells.
- Incubate to allow for inhibitor binding.
- Initiate the kinase reaction by adding ATP.
- Incubate at 30°C.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.



Calculate IC50 values by plotting percent inhibition against inhibitor concentration.

## **Cellular Phospho-STAT Assay**

This assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
- · Cell culture medium
- Cytokines: IL-12 (for TYK2/JAK2), IFN-α (for TYK2/JAK1), IL-2 (for JAK1/JAK3), TPO (for JAK2)
- · Test compounds
- Fixation and permeabilization buffers
- Fluorochrome-conjugated anti-phospho-STAT antibodies
- Flow cytometer

#### Procedure:

- Pre-incubate cells with serially diluted test compounds.
- Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
- Fix and permeabilize the cells.
- Stain with an anti-phospho-STAT antibody.
- Analyze the level of STAT phosphorylation by flow cytometry.
- Determine the IC50 values for the inhibition of STAT phosphorylation.





Click to download full resolution via product page

Caption: General workflow for a cellular phospho-STAT assay.

## In Vivo Efficacy Deucravacitinib

Deucravacitinib has demonstrated significant efficacy in clinical trials for moderate-to-severe plaque psoriasis.[1] In the pivotal POETYK PSO-1 and PSO-2 trials, deucravacitinib was superior to both placebo and apremilast in achieving primary endpoints of PASI 75 and sPGA 0/1 at week 16.[1]

| Trial                   | Treatment<br>Group         | PASI 75 at<br>Week 16 | sPGA 0/1 at<br>Week 16 | Reference |
|-------------------------|----------------------------|-----------------------|------------------------|-----------|
| POETYK PSO-1            | Deucravacitinib 6<br>mg QD | 58.4%                 | 53.6%                  | [1]       |
| Placebo                 | 12.7%                      | 7.2%                  | [1]                    |           |
| Apremilast 30<br>mg BID | 35.1%                      | 32.1%                 | [1]                    |           |
| POETYK PSO-2            | Deucravacitinib 6<br>mg QD | 53.0%                 | 49.5%                  | [1]       |
| Placebo                 | 9.4%                       | 8.6%                  | [1]                    |           |
| Apremilast 30<br>mg BID | 39.8%                      | 33.9%                 | [1]                    |           |

## **Tyk2-IN-20**

As of the current date, there is no publicly available in vivo efficacy data for Tyk2-IN-20.



### Conclusion

Deucravacitinib and **Tyk2-IN-20** are both potent inhibitors of TYK2, but they exhibit different selectivity profiles. Deucravacitinib's allosteric mechanism of action confers high selectivity for TYK2 over other JAK kinases, which has translated to a favorable efficacy and safety profile in clinical trials for psoriasis.[1][4] **Tyk2-IN-20** is a potent biochemical inhibitor of TYK2 but also inhibits other JAKs at nanomolar concentrations, suggesting it is less selective.

The lack of comprehensive cellular and in vivo data for **Tyk2-IN-20** limits a direct comparison of their therapeutic potential. For researchers in drug development, deucravacitinib serves as a benchmark for a highly selective, allosteric TYK2 inhibitor. The profile of **Tyk2-IN-20** may be of interest for studies where broader JAK family inhibition in addition to potent TYK2 inhibition is desired or for further optimization to improve its selectivity. Further studies on **Tyk2-IN-20** are required to fully elucidate its therapeutic potential and comparative efficacy against selective inhibitors like deucravacitinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to TYK2 Inhibitors: Deucravacitinib vs. Tyk2-IN-20]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571024#tyk2-in-20-vs-deucravacitinib-bms-986165-comparative-efficacy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com